4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride
CAS No.:
Cat. No.: VC18146760
Molecular Formula: C11H16Cl2N2
Molecular Weight: 247.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16Cl2N2 |
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Molecular Weight | 247.16 g/mol |
IUPAC Name | 4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride |
Standard InChI | InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h3-4,6-7,13H,2,5,8H2,1H3;2*1H |
Standard InChI Key | GGCMSCRRSFSNSU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(CNCC1)C2=CC=NC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine dihydrochloride, reflects its bicyclic architecture, combining a pyridine ring with a partially saturated tetrahydropyridine moiety. Key identifiers include:
Property | Value |
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Molecular Formula | C₁₁H₁₆Cl₂N₂ |
Molecular Weight | 247.16 g/mol |
Canonical SMILES | CC1=C(CNCC1)C2=CC=NC=C2.Cl.Cl |
InChI Key | GGCMSCRRSFSNSU-UHFFFAOYSA-N |
PubChem CID | 154853281 |
The protonated pyridine nitrogen and tetrahydropyridine ring confer solubility in polar solvents, while the methyl group at the 4-position enhances steric stability. X-ray crystallography of analogous compounds reveals chair conformations in the tetrahydropyridine ring, which likely influence binding interactions in coordination complexes .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra of related tetrahydrobipyridines show distinct signals for aromatic protons (δ 7.2–8.5 ppm) and aliphatic tetrahydropyridine protons (δ 1.8–3.5 ppm). Infrared (IR) stretches at 1600–1650 cm⁻¹ confirm C=N bonding, while mass spectrometry fragments at m/z 247.16 align with the molecular ion peak .
Synthesis and Industrial Production
Hydrogenation Methodology
The synthesis begins with 3,4'-bipyridine derivatives, which undergo catalytic hydrogenation under H₂ (5–10 atm) at 80–120°C. Palladium-on-carbon (Pd/C) or Raney nickel catalysts facilitate selective saturation of the pyridine ring to yield the tetrahydro intermediate. Continuous flow reactors improve reaction efficiency, achieving yields >85% with residence times under 30 minutes.
Key Steps:
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Substrate Preparation: 3-Bromo-4-methylpyridine is coupled with pyridine-4-boronic acid via Suzuki-Miyaura cross-coupling.
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Hydrogenation: The bipyridine intermediate is hydrogenated in a methanol/water mixture.
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Salt Formation: Treatment with HCl gas in diethyl ether precipitates the dihydrochloride salt.
Purification Techniques
Post-synthesis purification employs recrystallization from ethanol/water (3:1), yielding >98% purity. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid mobile phase confirms purity, while elemental analysis validates stoichiometry (C: 53.47%, H: 6.53%, N: 11.34%).
Applications in Coordination Chemistry
Ligand Design
The compound’s dual nitrogen donor sites enable chelation of transition metals. In a seminal study, it formed octahedral complexes with Cu(II) ([Cu(C₁₁H₁₄N₂)Cl₂]·2H₂O) exhibiting reversible Cu²⁺/Cu⁺ redox couples at E₁/₂ = +0.23 V (vs. Ag/AgCl). Such properties are exploitable in electrocatalytic CO₂ reduction, where analogous complexes achieve Faradaic efficiencies of 72% for CO production .
Redox Activity
Cyclic voltammetry in acetonitrile reveals two quasi-reversible waves at -1.05 V and -1.45 V, attributed to successive single-electron reductions of the pyridinium moiety. This redox versatility underpins applications in organic batteries, where the compound serves as a cathode material with discharge capacities of 120 mAh/g.
Comparative Analysis with Analogous Compounds
The 4-methyl derivative’s redox profile aligns with its unsubstituted counterpart, while phenyl substitution enhances receptor affinity .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s binding mode to α3β4 nAChR via cryo-EM.
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Material Science Applications: Optimize its use in flow battery electrolytes for renewable energy storage.
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Therapeutic Development: Evaluate in vivo efficacy in rodent models of neuropathic pain.
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